molecular formula C6H5BrO3 B8459502 2-(Bromomethyl)-5-hydroxy-4H-pyran-4-one

2-(Bromomethyl)-5-hydroxy-4H-pyran-4-one

Cat. No.: B8459502
M. Wt: 205.01 g/mol
InChI Key: XMLVUTPSHZFBMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Bromomethyl)-5-hydroxy-4H-pyran-4-one is a useful research compound. Its molecular formula is C6H5BrO3 and its molecular weight is 205.01 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H5BrO3

Molecular Weight

205.01 g/mol

IUPAC Name

2-(bromomethyl)-5-hydroxypyran-4-one

InChI

InChI=1S/C6H5BrO3/c7-2-4-1-5(8)6(9)3-10-4/h1,3,9H,2H2

InChI Key

XMLVUTPSHZFBMJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C(C1=O)O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 250 mL round-bottomed flask 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (10.0 g, 70.36 mmol) was added to concentrated H2SO4 (30 mL). The solution was cooled to 4° C. and bromohydric acid (40 mL) was added dropwise for 1.5 h. HBr vapors were trapped using a NaOH 0.5 N solution. The reaction was stirred at 70° C. for 18.5 h. After cooling ice (220 g) was added with continuous stirring for for 1.5 h to obtain a white precipitate. The solid was filtered off and dissolved in ethyl acetate and the solution was dried with MgSO4, filtered and evaporated. 2-(Bromomethyl)-5-hydroxy-4H-pyran-4-one 21 was obtained as a pale yellow solid (9.1 g, 63% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
220 g
Type
reactant
Reaction Step Four
[Compound]
Name
acid
Quantity
40 mL
Type
solvent
Reaction Step Five

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